molecular formula C5H9NO3 B13828849 N-Formylglycine-13C2 Ethyl Ester

N-Formylglycine-13C2 Ethyl Ester

Cat. No.: B13828849
M. Wt: 133.12 g/mol
InChI Key: GMBCCEOJUWMBPF-ZIEKVONGSA-N
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Description

Contextualizing N-Formylglycine as a Formylated Amino Acid Derivative

N-formylglycine is an N-acylglycine that results from the formal condensation of the amino group of glycine (B1666218) with formic acid. lgcstandards.com In a biological context, the formylglycine residue is a critical component of the active site of sulfatases, a class of enzymes found across all domains of life. researchgate.net This residue is not one of the 20 canonical amino acids but is generated post-translationally through the oxidation of a cysteine or serine residue within a specific consensus sequence. researchgate.netnih.gov This modification is catalyzed by the formylglycine-generating enzyme (FGE). nih.gov The aldehyde functionality of the formylglycine residue is essential for the catalytic activity of sulfatases, participating directly in the hydrolysis of sulfate (B86663) esters. researchgate.net The study of N-formylglycine and its derivatives is therefore central to understanding the function of this important class of enzymes.

The Significance of Site-Specific Isotopic Labeling (¹³C₂) in Biological and Chemical Systems

Isotopic labeling is a powerful technique used to trace the path of an isotope through a chemical reaction, metabolic pathway, or biological cell. springernature.com By replacing one or more atoms in a molecule of interest with their heavy isotopes, such as replacing ¹²C with ¹³C, researchers can follow the labeled molecule through complex systems.

The site-specific placement of two ¹³C atoms in N-Formylglycine-13C2 Ethyl Ester offers several advantages:

Enhanced Specificity in Mechanistic Studies: It allows for the precise tracking of the carbon backbone of the glycine unit during biochemical transformations. This is particularly useful in techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.

Reduced Spectral Complexity: Selective labeling with stable isotopes can significantly simplify complex spectra, enabling researchers to focus on the signals from the labeled residues or segments of interest. pharmaffiliates.com

Probing Enzyme Mechanisms: The ¹³C label serves as a spectroscopic probe to investigate enzyme-substrate interactions, conformational changes, and the formation of reaction intermediates. nih.gov For instance, changes in the chemical shift of the ¹³C-labeled carbons can provide detailed information about the electronic environment within an enzyme's active site.

Historical Development and Evolution of Isotopically Labeled Probes in Mechanistic Studies

The use of isotopic tracers has a long and rich history in chemistry and biochemistry, revolutionizing our understanding of reaction mechanisms and metabolic pathways. springernature.comnih.gov Early studies utilized radioactive isotopes to follow the fate of molecules in biological systems. However, the development of stable isotope labeling, particularly with ¹³C, ¹⁵N, and ²H, coupled with advances in analytical techniques like NMR and mass spectrometry, provided a safer and more detailed way to probe molecular structure and dynamics.

The evolution of these techniques has moved from uniform labeling, where all carbons in a molecule are replaced with ¹³C, to more sophisticated selective and site-specific labeling methods. meihonglab.com This progression has been driven by the need to study increasingly complex biological systems, such as large proteins and multi-enzyme complexes, where uniform labeling would result in overly complex and uninterpretable data. pharmaffiliates.commeihonglab.com The synthesis of specifically labeled precursors, like this compound, represents the state-of-the-art in this field, providing researchers with custom-designed tools to answer highly specific biological questions. acs.org

Overview of Research Paradigms Utilizing this compound

While direct research publications detailing the specific use of this compound are not abundant, its application can be inferred from broader research areas. The primary research paradigms where this compound serves as an invaluable tool include:

Elucidating the Mechanism of Formylglycine-Generating Enzymes (FGEs): FGEs are responsible for the post-translational modification that creates the catalytically essential formylglycine residue in sulfatases. nih.govnih.gov By using this compound or a similar labeled precursor, researchers can use NMR spectroscopy to monitor the enzymatic conversion of the cysteine or serine residue. The ¹³C labels provide a clear spectroscopic window into the chemical transformations occurring at the active site, helping to identify intermediates and understand the catalytic mechanism.

Investigating the Catalytic Cycle of Sulfatases: The formylglycine residue in the active site of sulfatases plays a direct role in the hydrolysis of sulfate esters. researchgate.netnih.gov Introducing a ¹³C-labeled formylglycine into the enzyme, either through semi-synthesis or by providing a labeled precursor during protein expression, allows for detailed mechanistic studies. The ¹³C labels can be used to probe the interactions between the aldehyde group and the substrate, as well as to follow the covalent intermediates formed during catalysis.

Probing Protein Structure and Dynamics using NMR Spectroscopy: Site-specific isotopic labeling is a powerful strategy for reducing spectral complexity in the NMR analysis of large proteins. pharmaffiliates.commdpi.com By incorporating this compound into a protein, either at a native formylglycine site or at an engineered site, researchers can obtain specific structural and dynamic information about that region of the protein without interference from the rest of the molecule.

Interactive Data Tables

Below are tables summarizing the properties of the key chemical compounds discussed in this article.

Table 1: Properties of this compound

Property Value
Chemical Formula C₃¹³C₂H₉NO₃
Molecular Weight 133.12 g/mol
CAS Number 1391051-73-2
Appearance Neat
Isotopic Label Carbon-13 (¹³C)

| Label Position | The two carbons of the glycine backbone. |

Table 2: Research Applications of Isotopically Labeled Formylglycine Derivatives

Research Area Technique Information Gained
Enzyme Mechanism NMR Spectroscopy, Mass Spectrometry Identification of reaction intermediates, characterization of transition states, understanding of catalytic steps.
Protein Structure NMR Spectroscopy High-resolution structural information of the labeled site, characterization of protein-ligand interactions.

| Metabolic Pathway Analysis | Mass Spectrometry | Tracing the flow of carbon atoms through metabolic networks, quantification of metabolic fluxes. |

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H9NO3

Molecular Weight

133.12 g/mol

IUPAC Name

ethyl 2-formamidoacetate

InChI

InChI=1S/C5H9NO3/c1-2-9-5(8)3-6-4-7/h4H,2-3H2,1H3,(H,6,7)/i3+1,5+1

InChI Key

GMBCCEOJUWMBPF-ZIEKVONGSA-N

Isomeric SMILES

CCO[13C](=O)[13CH2]NC=O

Canonical SMILES

CCOC(=O)CNC=O

Origin of Product

United States

Synthetic Methodologies for N Formylglycine 13c2 Ethyl Ester and Its Derivatives

Strategies for the Stereoselective Incorporation of ¹³C₂ Labeling

While glycine (B1666218) itself is achiral, the stereoselective synthesis of its derivatives is a critical aspect of chemical synthesis, particularly when these derivatives are intended for use in chiral environments such as biological systems. The strategies for incorporating the ¹³C₂ label into N-formylglycine ethyl ester are predicated on the use of a pre-labeled glycine precursor, with subsequent reactions designed to maintain stereochemical integrity if chiral centers are introduced.

Enzymatic Approaches to Isotopic Enrichment

Enzymatic methods offer high specificity and stereoselectivity for the synthesis of isotopically labeled amino acids. While direct enzymatic synthesis of N-formylglycine-13C2 ethyl ester is not a commonly cited pathway, enzymes play a crucial role in the synthesis of the labeled glycine precursor. For instance, serine hydroxymethyltransferase (SHMT) can catalyze the reversible conversion of serine and tetrahydrofolate to glycine and 5,10-methylenetetrahydrofolate. By using a ¹³C-labeled carbon source that enters this one-carbon metabolism pathway, ¹³C-enriched glycine can be produced. However, for the specific incorporation of a ¹³C₂ unit, a more direct synthetic approach starting from a fully labeled precursor is generally more efficient.

More relevant to the derivatization of glycine are formylglycine-generating enzymes (FGEs). These enzymes typically oxidize a cysteine residue within a specific consensus sequence to Cα-formylglycine (FGly). nih.govspringernature.comacs.orgnih.govspringernature.com While this process generates a formylglycine residue post-translationally in proteins, the underlying enzymatic principles could be adapted for the development of biocatalytic systems for the formylation of ¹³C₂-glycine derivatives.

A related enzymatic application involves the use of γ-glutamyl transpeptidase (GGT), which can act on γ-glutamyl-glycine derivatives. Studies on γ-glutamyl-[1-¹³C]glycine have demonstrated the feasibility of using NMR to monitor enzymatic conversion, a principle that is directly applicable to N-formylglycine-¹³C₂ ethyl ester. nih.govrsc.org

Chemoenzymatic Syntheses with Chiral Catalysts

Chemoenzymatic strategies combine the selectivity of enzymes with the versatility of chemical synthesis. A plausible chemoenzymatic route to chiral derivatives of N-formylglycine-¹³C₂ ethyl ester would involve the enzymatic resolution of a racemic mixture or the asymmetric transformation of a prochiral substrate. For example, a lipase (B570770) could be used for the stereoselective esterification or hydrolysis of a chiral intermediate in the synthesis of a more complex derivative starting from N-formylglycine-¹³C₂ ethyl ester.

Furthermore, palladium-catalyzed enantioselective C-H arylation of N-aryl glycine esters has been developed, offering a pathway to chiral arylglycine derivatives. rsc.org This methodology could potentially be adapted for the synthesis of chiral derivatives of N-formylglycine-¹³C₂ ethyl ester, where the ¹³C₂-labeled glycine backbone is incorporated into a more complex chiral molecule.

Multistep Organic Synthesis of Labeled Scaffolds

The most direct and common method for the preparation of this compound is through a multistep organic synthesis. This approach provides excellent control over the incorporation of the isotopic label. The synthesis commences with a commercially available, fully labeled glycine precursor, Glycine-¹³C₂.

A typical synthetic sequence is as follows:

Esterification of Glycine-¹³C₂: The labeled glycine is first converted to its ethyl ester. This can be achieved by reacting Glycine-¹³C₂ with ethanol (B145695) in the presence of an acid catalyst, such as thionyl chloride or hydrogen chloride gas. This reaction yields glycine-¹³C₂ ethyl ester hydrochloride.

Formylation of Glycine-¹³C₂ Ethyl Ester: The resulting glycine-¹³C₂ ethyl ester hydrochloride is then formylated. A common and efficient method involves the reaction with ammonium (B1175870) formate (B1220265) in a suitable solvent like dry acetonitrile (B52724) at reflux. smolecule.com This method is known for its high yield and for proceeding without racemization, which is crucial for the synthesis of chiral derivatives. smolecule.com Alternatively, formylation can be achieved using other formylating agents like ethyl formate.

This multistep approach ensures that the ¹³C₂ label is quantitatively incorporated into the final product.

Precursor Design and Isotopic Feedstock Optimization for ¹³C₂ Labeling

The selection of the isotopic precursor is critical for the efficient synthesis of this compound. For the specific introduction of a ¹³C₂ unit into the glycine backbone, the most logical and efficient precursor is Glycine-¹³C₂ (H₂N¹³CH₂¹³CO₂H). sigmaaldrich.comclearsynth.commedchemexpress.com This precursor ensures that both the α-carbon and the carbonyl carbon are labeled, providing a contiguous two-carbon labeled fragment.

The optimization of isotopic feedstock is primarily a consideration in biosynthetic or metabolic labeling studies where multiple labeled substrates might be used to trace metabolic fluxes. nih.govresearchgate.netbiorxiv.orgbiorxiv.orgfda.gov In the context of a direct chemical synthesis, the optimization lies in the selection of the most direct and highest-purity labeled precursor available to maximize the yield and isotopic enrichment of the final product. Using Glycine-¹³C₂ with high isotopic purity (e.g., 99 atom % ¹³C) is the most effective strategy. sigmaaldrich.com

PrecursorLabeling PatternRationale for Use
Glycine-¹³C₂ Both carbons of the glycine backbone are ¹³C labeled.Direct and most efficient precursor for the synthesis of this compound. Ensures 100% incorporation of the ¹³C₂ unit.
[1,2-¹³C₂]GlucoseCan be used in biosynthetic approaches to produce ¹³C₂-labeled glycine.Less direct and may lead to isotopic scrambling. Primarily used in metabolic flux analysis. nih.govfda.gov
¹³C-labeled SerineCan be converted to glycine enzymatically.Indirect route; efficiency of label transfer to both carbon positions of glycine would need to be high.

Derivatization Techniques for Functionalization and Conjugation

This compound can be further derivatized for various applications, including its conjugation to other molecules. The formyl group and the ester group provide handles for chemical modification.

A key reaction of N-formylglycine ethyl ester is its dehydration to form ethyl isocyanoacetate. smolecule.com This transformation is typically achieved using a dehydrating agent such as phosphorus oxychloride in the presence of a base. The resulting isocyanoacetate is a valuable C2-building block in organic synthesis.

The aldehyde functionality, which is isomeric with the formyl group, is a key feature of formylglycine residues in proteins and is used extensively in bioconjugation . nih.govspringernature.comacs.orgnih.gov These aldehyde-containing tags can be reacted with hydrazide or aminooxy-functionalized molecules to form stable hydrazone or oxime linkages, respectively. While N-formylglycine itself does not possess a free aldehyde, its derivatives can be designed to participate in such conjugation reactions.

The ester group can be hydrolyzed to the corresponding carboxylic acid, N-formylglycine-¹³C₂. This free acid can then be coupled to amines to form amide bonds, a fundamental reaction in peptide synthesis. Standard peptide coupling reagents can be employed for this purpose.

Functional GroupDerivatization ReactionResulting Functional GroupApplication
N-FormylDehydrationIsocyanideSynthetic building block
Ethyl EsterHydrolysisCarboxylic AcidPeptide synthesis, conjugation to amines
Ethyl EsterTransesterificationDifferent EsterModification of solubility and reactivity

Analytical Characterization of Labeled Synthetic Products

The successful synthesis and purification of this compound require thorough analytical characterization to confirm its identity, purity, and isotopic enrichment. The primary techniques used are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum will be similar to the unlabeled compound but may show coupling to the adjacent ¹³C nuclei.

¹³C NMR: This is the most informative technique for confirming the isotopic labeling. The spectrum will show two strong signals corresponding to the two ¹³C-labeled carbons, with chemical shifts characteristic of an α-carbon in a glycine derivative and a carbonyl carbon. The presence of ¹³C-¹³C coupling will be a definitive confirmation of the contiguous ¹³C₂ label. The expected chemical shifts are in the regions of 45-60 ppm for the α-carbon and 160-170 ppm for the carbonyl carbon. nih.gov

Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight and confirm the isotopic enrichment. The molecular weight of this compound is 133.12 g/mol , which is two mass units higher than the unlabeled compound (131.13 g/mol ). lgcstandards.com High-resolution mass spectrometry can be used to confirm the exact mass and elemental composition.

Analytical TechniqueExpected Observations for this compound
¹³C NMR Two enhanced signals with ¹J(C,C) coupling. Approximate chemical shifts: ~41 ppm (¹³CH₂) and ~168 ppm (¹³CO).
¹H NMR Signals for the CH₂, CH₃, and NH protons. The α-CH₂ protons will show coupling to the adjacent ¹³C nucleus.
Mass Spectrometry (EI or ESI) Molecular ion peak (M⁺) or pseudomolecular ion peak ([M+H]⁺, [M+Na]⁺) at m/z corresponding to a mass of 133.12.
High-Resolution MS Exact mass measurement confirming the molecular formula C₃¹³C₂H₉NO₃.

Applications in Metabolic Pathway Elucidation and Flux Analysis

Tracing Carbon Flow in Primary and Secondary Metabolisms

Stable isotope tracing allows a metabolic substrate to be followed as it is converted into other molecules, revealing the connectivity and activity of biochemical pathways. mssm.edu The ¹³C atoms from N-Formylglycine-13C2 Ethyl Ester act as a signal that can be detected in a variety of downstream compounds using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.govnih.gov

Glycine (B1666218) is a non-essential amino acid that serves as a crucial building block for numerous primary and secondary metabolites. It is a major constituent of structural proteins like collagen and elastin (B1584352) and a precursor for the synthesis of purines (adenine and guanine), heme, and glutathione. semanticscholar.org

By introducing this compound into cell cultures or organisms, researchers can trace the incorporation of the dual-labeled glycine backbone into these diverse biomolecules. For instance, detecting the ¹³C₂ label in newly synthesized proteins confirms the contribution of exogenous glycine to protein synthesis. Similarly, its appearance in the purine (B94841) ring structure provides direct evidence of its role in de novo nucleotide biosynthesis. This method allows for a detailed mapping of how cells allocate and utilize glycine under various physiological or pathological conditions.

The N-formyl group (CHO) on the tracer molecule is also of significant biological interest. Formyl groups are essential for several biological processes, including the initiation of protein synthesis in prokaryotes (N-formylmethionine) and the biosynthesis of purines. While the formyl group on this specific tracer may be labile, the labeled glycine backbone serves as a precursor to cellular components that can carry formyl groups. For example, serine, which can be synthesized from glycine, is a major source of one-carbon units for the folate cycle, which in turn provides formyl groups for various biosynthetic reactions.

A key area of related research is the study of formylglycine (fGly) itself, a residue generated post-translationally by the oxidation of cysteine or serine within the active sites of sulfatase enzymes. nih.gov The formylglycine-generating enzyme (FGE) is responsible for this modification, which is critical for sulfatase catalytic activity. nih.govrsc.org Using labeled precursors allows researchers to dissect the complex pathways that lead to the formation and transfer of such one-carbon units.

Quantification of Metabolic Fluxes using ¹³C₂-Labeled N-Formylglycine Ethyl Ester

Beyond qualitative pathway tracing, stable isotopes are essential for ¹³C-Metabolic Flux Analysis (¹³C-MFA), a powerful technique used to quantify the rates (fluxes) of intracellular reactions. 13cflux.netnih.gov ¹³C-MFA has become a cornerstone of metabolic engineering and systems biology for characterizing cellular phenotypes. 13cflux.net The method involves introducing a ¹³C-labeled substrate at a metabolic steady state and measuring the resulting distribution of ¹³C mass isotopomers (molecules of the same compound that differ only in the number of ¹³C atoms) in central metabolites, particularly protein-bound amino acids. researchgate.net

When cells are cultured with this compound, the dual ¹³C label is propagated through the metabolic network. The specific patterns of mass isotopomers in downstream products, such as serine or threonine, are mathematically related to the fluxes of the pathways that produced them. For example, the ratio of labeled to unlabeled serine can help quantify the flux from glycine to serine via the glycine cleavage system and serine hydroxymethyltransferase. This quantitative data provides a detailed snapshot of the cell's metabolic activity. nih.gov

Table 1: Illustrative Mass Isotopomer Distribution in a Downstream Metabolite

This table shows a hypothetical result from a ¹³C-MFA experiment using this compound to probe the flux into a 3-carbon metabolite like serine. The distribution of mass isotopomers (M+0, M+1, M+2) reflects the contribution from different pathways.

Mass IsotopomerDescriptionRelative Abundance (%)Inferred Pathway Contribution
M+0Unlabeled metabolite60%Primarily from unlabeled endogenous sources (e.g., glucose).
M+1Metabolite with one ¹³C atom10%Contribution from pathways utilizing single-carbon units derived from the tracer.
M+2Metabolite with two ¹³C atoms30%Direct incorporation of the ¹³C₂ glycine backbone, indicating active glycine-to-serine flux.

Interrogating Substrate Specificity and Enzyme Kinetics in Biocatalysis

Isotopically labeled compounds are invaluable for studying the mechanisms, specificity, and kinetics of enzymes. Using this compound as a potential substrate in an enzymatic assay allows for unambiguous tracking of its conversion to a product via mass spectrometry. This is particularly useful in complex biological extracts where the product may already be present or where multiple reactions occur simultaneously.

For example, this tracer could be used to investigate the substrate specificity of amidases or esterases that might hydrolyze the formyl group or the ethyl ester, respectively. By monitoring the appearance of the ¹³C₂-labeled N-formylglycine or ¹³C₂-glycine ethyl ester, researchers can determine reaction rates and calculate key kinetic parameters such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax). This approach was used to study the formylglycine-generating enzyme, where a peptide substrate was used to probe the enzyme's active site and mechanism of oxygen activation. rsc.org

Pathway Reconstruction and Network Analysis in Complex Biological Systems

The ultimate goal of many metabolomics studies is to reconstruct and analyze comprehensive metabolic networks. nih.gov The data generated from tracing experiments with this compound—both the qualitative pathway connections and the quantitative flux data—serve as critical inputs for building and validating genome-scale metabolic models. wikipedia.org

These models represent the entirety of an organism's known metabolic reactions. By comparing the model's predictions with the experimental labeling data, researchers can refine the network structure, discover previously unknown pathway connections, and understand how the system responds to genetic or environmental perturbations. nih.gov For instance, if the labeling pattern observed in a metabolite does not match the predictions of the current model, it suggests the presence of an alternative, unannotated metabolic route. This iterative process of modeling and experimental validation is essential for gaining a systems-level understanding of complex biological processes, from microbial metabolism to the metabolic reprogramming seen in cancer. nih.govwikipedia.org

Mechanistic Studies of Enzyme Function and Biotransformations

Probing Reaction Mechanisms via Isotope Effects and Label Redistribution

Isotopic labeling is a powerful technique for tracking the movement of an isotope through a reaction or metabolic pathway. wikipedia.orgcernobioscience.com By replacing specific atoms with their heavier isotopes, as in N-Formylglycine-13C2 Ethyl Ester, researchers can follow the labeled atoms to determine the sequence of events in a reaction. wikipedia.org

One of the most valuable applications of isotopic labeling is the measurement of the Kinetic Isotope Effect (KIE). wikipedia.org The KIE is the change in the rate of a chemical reaction when an atom in a reactant is substituted with one of its isotopes. wikipedia.org A significant KIE is observed if a bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. For this compound, the ¹³C labels can reveal whether the carbon backbone is involved in the slowest step of an enzymatic process, helping to distinguish between different proposed mechanisms. nih.govwikipedia.org For multi-step reactions, the apparent KIE is a weighted sum of the effects at each transition state, providing insight into which steps are kinetically significant. nih.gov

Label redistribution studies, tracked via mass spectrometry, complement KIE data by revealing the ultimate fate of the labeled atoms. cernobioscience.com By analyzing the mass of the products, researchers can confirm that the carbon backbone of the N-formylglycine moiety remains intact or is transferred, providing direct evidence for the proposed atomic rearrangements.

Proposed MechanismRate-Determining Step Involving Labeled CarbonsExpected ¹³C KIE (klight/kheavy)Implication
Mechanism AYes (e.g., C-C bond cleavage)> 1.03Bond to labeled carbon is altered in the rate-limiting step.
Mechanism BNo (e.g., proton transfer elsewhere)~ 1.00Bond to labeled carbon is not involved in the rate-limiting step.
Mechanism CPartial bond alteration in transition state1.01 - 1.03Labeled carbon experiences a change in bonding environment in the transition state.

Identification of Transient Intermediates and Transition States

Enzymatic reactions proceed through a series of steps that often involve the formation of high-energy, short-lived transient intermediates. nih.gov Identifying these fleeting species is crucial for a complete understanding of the catalytic cycle. According to Hammond's postulate, these high-energy intermediates are structurally related to the reaction's transition state, the point of highest energy. nih.gov Therefore, characterizing an intermediate provides a glimpse into the nature of the transition state, which is the key to understanding how enzymes achieve their catalytic power. nih.gov

This compound can be used as a substrate analog or a chemical standard to hunt for such intermediates. When an enzyme processes the labeled substrate, any intermediate that incorporates the ¹³C₂-labeled backbone will have a distinct mass +2 Da higher than its unlabeled counterpart. This mass shift allows for its unambiguous detection by mass spectrometry, even at very low concentrations. cernobioscience.com This technique is essential for confirming the existence of proposed intermediates, such as covalent enzyme-substrate adducts, and for mapping the entire reaction trajectory. nih.govmdpi.com

CompoundLabeling StatusFormulaExpected Monoisotopic Mass (Da)
N-Formylglycine Ethyl EsterUnlabeledC₅H₉NO₃131.058
¹³C₂ Labeled¹³C₂C₃H₉NO₃133.065
Hypothetical Covalent Intermediate (e.g., with Enzyme-Serine)UnlabeledC₈H₁₄N₂O₅218.090
¹³C₂ Labeled¹³C₂C₆H₁₄N₂O₅220.097

Conformational Dynamics of Enzyme-Substrate Complexes with Labeled Probes

The binding of a substrate to an enzyme's active site is not a simple lock-and-key event but a dynamic process involving conformational changes in both the enzyme and the substrate. libretexts.orgdiva-portal.org This "induced fit" aligns catalytic groups optimally and contorts the substrate toward its transition state. libretexts.org Probing these dynamics is key to understanding enzyme specificity and catalytic efficiency. researchgate.net

Isotopically labeled probes like this compound are invaluable for studying these conformational dynamics using Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov The ¹³C nucleus is NMR-active, and its signal is highly sensitive to its local chemical environment. wikipedia.org When the labeled ester binds to an enzyme, changes in its conformation and its interactions with amino acid residues in the active site cause shifts in the ¹³C NMR signals. nih.gov By comparing the NMR spectrum of the free versus the enzyme-bound substrate, researchers can map the specific structural changes that occur upon binding, providing critical insights into the formation of the productive enzyme-substrate complex. nih.gov

Carbon Atom in this compoundHypothetical ¹³C Chemical Shift (ppm) - Free in SolutionHypothetical ¹³C Chemical Shift (ppm) - Bound in Enzyme Active SiteInterpretation of Shift
Formyl Carbon (¹³CHO)163.5165.8Change in local electronic environment, possibly due to hydrogen bonding with an active site residue.
Alpha-Carbon (¹³CH₂)41.243.1Change in dihedral angle (conformation) upon binding, restricting rotation.

Active Site Characterization and Catalytic Residue Identification

Defining the architecture of an enzyme's active site and identifying the key residues involved in binding and catalysis are fundamental goals of enzymology. nih.gov Chemical probes are often used to label, enrich, and identify active enzymes from complex biological mixtures. thermofisher.com While not a reactive probe in the traditional sense, a labeled substrate analog like this compound provides a powerful, non-covalent method for active site mapping.

By binding to the active site, the labeled ester acts as a reporter molecule. Techniques like X-ray crystallography can determine the structure of the enzyme-substrate complex, where the known structure of the ester and the enhanced scattering from the heavier ¹³C atoms can help pinpoint its exact orientation. nih.govrsc.org This reveals which amino acid residues are in close proximity to the formyl and ester groups, implicating them in substrate recognition and catalysis. Furthermore, in NMR-based methods, the transfer of nuclear polarization from the ¹³C-labeled substrate to nearby protons on enzyme residues (Nuclear Overhauser Effect) can identify neighboring amino acids in solution, providing a dynamic map of the active site.

Analytical TechniqueRole of this compoundInformation Gained
X-ray CrystallographyBinds as a substrate analog to allow co-crystallization.Provides a static, high-resolution 3D map of the substrate in the active site, identifying interacting residues. nih.gov
NMR SpectroscopyActs as a reporter molecule; used in NOE experiments.Identifies residues in close proximity to the substrate in solution; reports on conformational changes upon binding. nih.gov
Mass SpectrometryUsed as an internal standard in competition binding assays.Helps determine the binding affinity (Kd) of other unlabeled ligands or inhibitors. cernobioscience.com
FTIR SpectroscopyVibrational modes of ¹³C-labeled groups are shifted.Monitors changes in the bonding environment of the formyl group upon interaction with the active site. nih.gov

Investigation of Post-Translational Modifications Involving Formylglycine

Perhaps the most direct application of this labeled compound is in the study of formylglycine (fGly) itself. fGly is a unique amino acid created through the post-translational modification (PTM) of a cysteine or serine residue. nih.govacs.orgnih.gov This conversion is catalyzed by the formylglycine-generating enzyme (FGE) and is essential for the catalytic activity of all eukaryotic sulfatases. escholarship.orgpnas.orgontosight.ainih.gov Deficiencies in this process lead to multiple sulfatase deficiency (MSD), a severe metabolic disorder. nih.govontosight.ai

The FGE-catalyzed reaction is a subject of intense research, involving a novel oxygenase mechanism that, in some organisms, is dependent on a copper cofactor. pnas.orgpnas.orgresearchgate.net this compound serves as an ideal internal standard for in vitro assays designed to study FGE activity. In these experiments, researchers quantify the amount of fGly produced by the enzyme. By adding a known amount of the ¹³C-labeled standard to the reaction mixture, the naturally produced, unlabeled fGly can be accurately quantified using mass spectrometry. The labeled and unlabeled forms are chemically identical and behave similarly during sample preparation and ionization, but are easily distinguished by their mass, correcting for any sample loss and enabling precise measurement of enzyme kinetics. cernobioscience.com This is critical for characterizing the efficiency of FGE variants or for screening potential inhibitors.

AnalyteMass-to-Charge Ratio (m/z) DetectedOriginPurpose in Assay
Enzymatically produced fGly (from a peptide)[M+H]⁺FGE acting on a substrate peptide.The species to be quantified.
This compound (Internal Standard)[M+H]⁺ + 2Added to the sample in a known amount.Used for accurate quantification by comparing its peak area to the analyte's peak area.

Advanced Spectroscopic and Spectrometric Applications

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the structure of molecules in solution and the solid state. The presence of ¹³C labels in N-Formylglycine-13C2 Ethyl Ester significantly enhances its utility in various NMR applications.

High-Resolution ¹³C NMR for Structural Elucidation

High-resolution ¹³C NMR spectroscopy is a fundamental method for determining the carbon framework of a molecule. In this compound, the two ¹³C nuclei provide a clear and enhanced signal, simplifying spectral analysis. The chemical shifts of these labeled carbons are sensitive to their local electronic environment, providing crucial information about the molecule's conformation. researchgate.net

For instance, the chemical shift of the carbonyl carbon can indicate the nature of its bonding and proximity to other functional groups. The strategic placement of the two ¹³C isotopes allows for the measurement of ¹³C-¹³C coupling constants, which are invaluable for confirming the connectivity of the carbon backbone.

Table 1: Illustrative ¹³C NMR Chemical Shift Data for this compound

Carbon PositionIllustrative Chemical Shift (ppm)
Labeled Glycine (B1666218) α-carbon~45
Labeled Glycine Carbonyl~170
Ethyl Ester CH₂~62
Ethyl Ester CH₃~14
Formyl Carbon~163

Note: The chemical shifts are illustrative and can vary based on solvent and experimental conditions.

Multi-Dimensional Heteronuclear NMR for Protein and Ligand Interactions

The study of interactions between small molecules and proteins is crucial in drug discovery and chemical biology. nih.gov this compound, when used as a ligand, can be a powerful tool in multi-dimensional heteronuclear NMR experiments such as ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) spectroscopy. These experiments correlate the chemical shifts of directly bonded ¹H and ¹³C nuclei, providing a "fingerprint" of the molecule.

Upon binding to a protein, changes in the chemical shifts of the labeled glycine carbons can be observed. These changes, known as chemical shift perturbations, can map the binding site on the ligand and provide insights into the conformational changes that occur upon binding. The enhanced sensitivity from the ¹³C labeling makes it possible to study these interactions even at low ligand concentrations. nih.gov

Solid-State NMR for Complex Biological Assemblies

Solid-state NMR (ssNMR) is an indispensable technique for studying the structure and dynamics of non-crystalline and insoluble biological assemblies, such as amyloid fibrils or membrane-bound proteins. nih.govnih.gov When this compound is incorporated into such systems, for example as part of a peptide or as a ligand, ssNMR can provide atomic-level structural details. escholarship.org

The ¹³C labels serve as specific probes. By measuring the distances between the labeled carbons and other nuclei (e.g., ¹⁵N, ³¹P) through techniques like rotational echo double resonance (REDOR), the three-dimensional arrangement of the molecule within the larger assembly can be determined. nih.gov The ability to selectively label specific sites minimizes spectral overlap and simplifies the analysis of complex spectra. nih.gov

Isotope-Edited and Isotope-Filtered NMR Experiments

Isotope-edited and isotope-filtered NMR experiments are sophisticated techniques that leverage isotopic labeling to simplify complex spectra and isolate specific signals. nih.gov In a complex biological system, an isotope-edited experiment would specifically detect signals only from the ¹³C-labeled this compound, effectively removing the background signals from the unlabeled biomolecules.

Conversely, an isotope-filtered experiment would suppress signals from the labeled molecule, allowing for the observation of signals from the unlabeled components without interference. These methods are particularly powerful for unambiguously identifying intermolecular interactions and determining the structure of the ligand in its bound state.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive analytical technique used to measure the mass-to-charge ratio of ions. Isotopic labeling, as in this compound, is a cornerstone of quantitative and tracer studies using MS.

Isotopic Tracing by Mass Isotopomer Distribution Analysis (MIDA)

Mass Isotopomer Distribution Analysis (MIDA) is a powerful method used to study the synthesis and turnover of biological polymers. nih.gov By introducing a precursor molecule labeled with stable isotopes, such as this compound or its metabolic derivatives, into a biological system, researchers can track the incorporation of the labeled atoms into newly synthesized molecules. nih.gov

The mass spectrometer measures the distribution of different mass isotopomers (molecules with different numbers of isotopic labels) in the product. By analyzing this distribution, MIDA can be used to calculate the fractional synthesis rate of the polymer and the enrichment of the precursor pool from which it was made. nih.gov For example, if this compound were a precursor for a particular metabolic pathway, MIDA could quantify the rate of synthesis of downstream products.

Table 2: Illustrative Mass Isotopomer Data for a Hypothetical Product Derived from this compound

Mass IsotopomerRelative Abundance (%)
M+0 (unlabeled)60
M+115
M+2 (from one labeled precursor)20
M+33
M+4 (from two labeled precursors)2

Note: This table illustrates a hypothetical distribution that could be used in MIDA to determine synthesis rates.

High-Resolution Mass Spectrometry for Metabolite Profiling

Stable isotope labeling is a cornerstone of modern metabolomics, and this compound is an exemplary tracer for such studies. The incorporation of two 13C atoms into the glycine backbone allows for the precise tracking of this molecule and its metabolic derivatives within complex biological systems. High-resolution mass spectrometry (HRMS) techniques, such as Fourier Transform Ion Cyclotron Resonance (FT-ICR) and Orbitrap mass spectrometry, are essential for distinguishing the isotopically labeled compounds from their naturally abundant counterparts.

In a typical metabolite profiling experiment, a biological system, such as a cell culture or a whole organism, is supplied with this compound. As the cells metabolize the compound, the 13C label is incorporated into various downstream metabolites. By analyzing samples at different time points with HRMS, researchers can trace the metabolic fate of the formylglycine moiety. The high resolving power of these instruments allows for the separation of mass signals that differ by the small mass difference between 12C and 13C isotopes, enabling the confident identification and quantification of labeled metabolites.

The data obtained from these tracer studies can be used to construct metabolic flux maps, which illustrate the flow of atoms through metabolic pathways. This information is invaluable for understanding cellular metabolism in both healthy and diseased states. For instance, tracking the labeled carbon atoms can reveal alterations in amino acid metabolism, one-carbon metabolism, and other central carbon metabolic pathways that are often dysregulated in diseases like cancer.

Table 1: Principles of Using this compound in HRMS-based Metabolite Profiling

PrincipleDescription
Isotopic Tracer This compound acts as a tracer, introducing a specific isotopic signature into the metabolic system.
Metabolic Incorporation The 13C atoms from the tracer are incorporated into downstream metabolites through enzymatic reactions.
High-Resolution Mass Spectrometry HRMS is used to detect and distinguish between the 13C-labeled metabolites and their unlabeled (12C) counterparts based on their precise mass-to-charge ratio.
Metabolic Pathway Elucidation By identifying the metabolites that contain the 13C label, researchers can map the metabolic pathways in which the tracer participates.
Flux Analysis The rate of appearance and the abundance of labeled metabolites provide quantitative data on the rates of metabolic reactions (fluxes).

Vibrational Spectroscopy (IR, Raman) for Conformational Studies

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides detailed information about the three-dimensional structure and conformational dynamics of molecules. The study of N-acylglycine derivatives, including esters, through these methods offers insights into their preferred shapes and how these are influenced by their environment. The strategic use of isotopic labeling, as in this compound, is particularly advantageous in these studies.

Research on related N-acylglycine esters has demonstrated that these molecules can exist in different conformational states in solution. nih.gov Each conformer possesses a unique vibrational signature in its IR and Raman spectra. nih.gov The substitution of 12C with 13C at specific positions within the molecule, such as the carbonyl carbon and the α-carbon of the glycine unit in this compound, leads to predictable shifts in the vibrational frequencies of specific bonds.

These isotopic shifts are instrumental in assigning the observed vibrational bands to specific molecular motions. For example, the C=O stretching frequency of the ester and amide groups, which are sensitive to the local conformation, will be altered by the presence of the heavier 13C isotope. By comparing the spectra of the labeled and unlabeled compounds, researchers can unambiguously identify the vibrational modes associated with the formylglycine backbone.

This detailed understanding of the vibrational spectra allows for the use of IR and Raman spectroscopy to monitor conformational changes in real-time. For instance, when an N-acylglycine ester binds to an enzyme, its conformation may change, leading to detectable shifts in its vibrational spectrum. The use of the 13C-labeled compound ensures that the observed spectral changes can be confidently attributed to the substrate's conformational transition within the enzyme's active site.

Table 2: Isotopic Shifts in Vibrational Spectroscopy for Conformational Analysis of N-Acylglycine Esters

Vibrational ModeTypical Frequency Range (cm⁻¹) (Unlabeled)Expected Shift upon 13C2 LabelingStructural Information Gained
Amide I (C=O stretch) 1630 - 1680Downward shiftSensitive to hydrogen bonding and the conformation of the peptide bond.
Ester C=O Stretch 1730 - 1750Downward shiftReflects the conformation around the ester linkage.
C-N Stretch 1200 - 1350Downward shiftProvides information on the backbone torsional angles.
CH2 Bending 1400 - 1450Downward shiftSensitive to the local environment and side-chain orientation.

Integration with Computational Chemistry and Modeling

Quantum Mechanical (QM) Calculations for Reaction Pathway Prediction

Quantum mechanical (QM) calculations are instrumental in elucidating the intricate details of chemical reactions at the electronic level. For N-Formylglycine-13C2 Ethyl Ester, QM methods, particularly when combined with molecular mechanics (MM) in hybrid QM/MM simulations, can predict the most likely reaction pathways by calculating the potential energy surfaces and activation energy barriers. youtube.com These methods are crucial for understanding its synthesis, degradation, or enzymatic processing.

Hybrid QM/MM approaches are especially powerful for studying reactions within complex biological environments like enzyme active sites. youtube.com In such a setup, the substrate (e.g., this compound) and key catalytic residues are treated with a high-accuracy QM method, while the surrounding protein and solvent are handled by a computationally less expensive MM force field. This partitioning balances accuracy with computational feasibility, allowing for the simulation of large biomolecular systems. youtube.com

Research on related molecules, such as the pyrolysis of N,N-dimethylglycine ethyl ester, has demonstrated that computational methods can successfully map out stepwise reaction processes and identify rate-controlling steps. Ab initio calculations for this related ester showed a process involving the decomposition of the ester into N,N-dimethylglycine and ethylene. A similar approach applied to this compound could predict its thermal decomposition pathways or its transformation by enzymes like formylglycine-generating enzyme (FGE). wikipedia.org QM/MM studies on FGE could elucidate how the enzyme catalyzes the conversion of a cysteine residue into formylglycine, a process for which N-Formylglycine is a key structural analog. wikipedia.orgnih.govresearchgate.net

By calculating the transition state energies for various potential mechanisms (e.g., hydrolysis, oxidation), researchers can make robust predictions about the compound's chemical behavior.

Table 1: Hypothetical QM-Calculated Activation Energies for this compound Transformation

Proposed Reaction PathwayQM MethodBasis SetSolvent ModelCalculated Activation Energy (kcal/mol)
Ester Hydrolysis (Acid-Catalyzed)B3LYP6-311+G(d,p)PCM (Water)18.5
Ester Hydrolysis (Base-Catalyzed)B3LYP6-311+G(d,p)PCM (Water)14.2
Oxidative DeformylationM06-2X6-311+G(d,p)PCM (Water)25.8
Enzymatic Conversion (QM/MM)B3LYP/AMBER6-31G(d)/ff14SBExplicit Water12.1

This table is illustrative and provides hypothetical data to demonstrate the application of QM calculations. Actual values would be derived from specific computational studies.

Molecular Dynamics (MD) Simulations of Ligand-Receptor Interactions

Molecular dynamics (MD) simulations provide a dynamic view of how this compound interacts with biological targets, such as receptors or enzymes. youtube.com These simulations model the atomistic movements over time, offering insights into the binding process, conformational changes, and the stability of the ligand-receptor complex. frontiersin.org Understanding these dynamics is crucial, as drug efficacy can be correlated with the kinetics of target binding. nih.govacs.org

For instance, studies on N-formyl peptides, which share the N-formyl motif, have used a combination of experimental and computational approaches to analyze their interaction with receptors on neutrophils. nih.gov These analyses reveal key kinetic parameters like association and dissociation rates (k_on and k_off). youtube.com MD simulations can be employed to model the binding of this compound to a receptor, such as the formyl peptide receptor-1 (FPR-1), for which N-formyl peptides are known ligands. nih.gov Such simulations can uncover the specific residues involved in binding, the role of water molecules, and the free energy landscape of the binding event. nih.gov

The simulation protocol would typically involve placing the ligand near the binding site of the receptor embedded in a model cell membrane with solvent. Over the course of the simulation (nanoseconds to microseconds), the ligand's trajectory can be tracked as it approaches, binds to, and potentially dissociates from the receptor. Advanced sampling techniques can be used to accelerate these events and calculate kinetic constants. acs.orgmsu.edu

Table 2: Illustrative Parameters for an MD Simulation of this compound with a Receptor

ParameterValue / DescriptionPurpose
SystemLigand, Receptor, POPC membrane, Water, IonsCreates a realistic biological environment.
Force FieldCHARMM36m (Protein/Lipid), CGenFF (Ligand)Defines the potential energy and forces between atoms.
Simulation EngineGROMACS / AMBERSoftware to run the simulation.
EnsembleNPT (Isothermal-Isobaric)Maintains constant number of particles, pressure, and temperature.
Temperature310 KSimulates physiological temperature.
Simulation Time500 nsDuration of the simulation to observe binding events.
AnalysisRMSD, RMSF, Hydrogen Bonds, Binding Free EnergyQuantifies the stability, flexibility, and strength of the interaction.

This table presents a typical, yet hypothetical, setup for an MD simulation study.

Isotopic Labeling in silico for Predictive Metabolomics

The presence of two 13C atoms in this compound makes it an excellent tracer for metabolic studies. In silico predictive metabolomics leverages this isotopic signature to forecast and identify its metabolic fate within a biological system. Computational tools can predict the mass shifts in downstream metabolites, greatly aiding their identification in complex mixtures analyzed by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. nih.govnih.gov

Stable Isotope-Resolved Metabolomics (SIRM) workflows combine experimental data from 13C-labeled precursors with computational analysis. frontiersin.orgnih.gov When this compound is introduced into a system, software tools can generate a list of potential metabolites based on known biochemical transformations (e.g., hydrolysis, demethylation, conjugation). For each potential metabolite, the software predicts the mass-to-charge ratio (m/z) for both the unlabeled (all 12C) and the 13C2-labeled isotopologues. youtube.com

This in silico prediction creates a targeted search list. When experimental LC-MS data is acquired, algorithms can specifically look for pairs of peaks separated by approximately 2.0067 Da (the mass difference between two 13C and two 12C atoms). This approach distinguishes true metabolites from background noise and significantly increases the confidence of compound annotation. nih.govresearchgate.net Furthermore, by quantifying the ratio of labeled to unlabeled forms of each metabolite, these methods enable metabolic flux analysis, revealing the rates of activity in relevant pathways. youtube.com

Table 3: Predicted m/z Values for Potential Metabolites of this compound

CompoundChemical Formula (Unlabeled)Predicted m/z [M+H]+ (Unlabeled)Predicted m/z [M+H]+ (13C2-labeled)Mass Difference (Da)
This compoundC5H9NO3132.0655134.07222.0067
N-Formylglycine-13C2C3H5NO3104.0342106.04092.0067
Glycine-13C2C2H5NO276.039378.04602.0067

This table is illustrative. The m/z values are calculated based on monoisotopic masses and demonstrate the principle of in silico prediction for labeled compounds.

Data Analysis and Interpretation through Advanced Chemometrics

The large and complex datasets generated from metabolomics experiments involving this compound necessitate the use of advanced chemometric methods for data analysis and interpretation. wiley.com Chemometrics applies multivariate statistical techniques to extract meaningful information from chemical data. princeton.edu

In a typical metabolomics study using LC-MS or NMR, the output is a high-dimensional dataset containing intensity information for thousands of features (e.g., m/z values at specific retention times) across multiple samples. Chemometric techniques are essential for reducing the dimensionality of this data, identifying patterns, and highlighting features that are statistically significant between different experimental groups.

Commonly used methods include:

Principal Component Analysis (PCA): An unsupervised method used for initial data exploration, quality control, and identifying outliers or trends within the data.

Partial Least Squares Discriminant Analysis (PLS-DA): A supervised method that uses prior knowledge of sample classes (e.g., control vs. treated) to build a model that maximizes the separation between groups. It helps identify the variables (metabolites) most responsible for the observed separation. scispace.com

Orthogonal Partial Least Squares Discriminant Analysis (OPLS-DA): A refinement of PLS-DA that separates the variation in the data into two parts: one that is predictive of the class distinction and one that is orthogonal (unrelated) to it, simplifying model interpretation.

The use of an isotopically labeled compound like this compound can enhance chemometric analysis by providing more robust data. For example, statistical analyses have shown that 13C NMR data can lead to more robust PLS-DA models with better group separation compared to 1H NMR data alone. scispace.com

Table 4: A Typical Chemometric Workflow for Metabolomics Data

StepDescriptionTechniques / Tools
1. Data Acquisition Analysis of biological samples using LC-MS or NMR.High-resolution mass spectrometry, NMR spectroscopy.
2. Pre-processing Baseline correction, noise reduction, peak picking, alignment, and normalization.XCMS, MetaboAnalyst, R programming language.
3. Unsupervised Analysis Initial exploration of data structure and identification of outliers.Principal Component Analysis (PCA).
4. Supervised Analysis Modeling the relationship between the data and experimental groups to find biomarkers.PLS-DA, OPLS-DA.
5. Feature Identification Identifying the significant features from the statistical model by matching against databases.METLIN, HMDB, in-house libraries.
6. Pathway Analysis Mapping identified metabolites to biochemical pathways to understand biological impact.MetaboAnalyst, KEGG.

Future Research Directions and Emerging Applications

Development of Novel Labeled Probes for Untargeted Metabolomics

The field of untargeted metabolomics, which aims to comprehensively analyze all small molecules in a biological system, stands to benefit significantly from the use of N-Formylglycine-13C2 Ethyl Ester. The introduction of the ¹³C label allows for the precise tracking and quantification of this molecule and its metabolic derivatives against a complex background of endogenous compounds. nih.govmoravek.com

Future research will likely focus on utilizing this compound as a metabolic tracer to elucidate novel biochemical pathways. By introducing the labeled compound into cellular or organismal systems, researchers can follow the incorporation of the ¹³C atoms into downstream metabolites using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. wikipedia.org This approach can help in the discovery of new metabolic routes and the identification of previously unknown metabolites, which is a primary goal of untargeted metabolomics. nih.gov The distinct isotopic signature of the labeled compound and its products facilitates their detection and structural elucidation.

Applications in Systems Biology and Multi-Omics Research

Systems biology aims to understand the complex interactions within biological systems. This compound can serve as a powerful tool in this field by enabling the integration of metabolomic data with other "omics" data, such as proteomics and transcriptomics.

By using this compound in stable isotope labeling by amino acids in cell culture (SILAC)-based experiments, researchers can trace the metabolic fate of the formylglycine moiety. This can provide insights into how metabolic fluxes are coordinated with protein synthesis and gene expression under various physiological or pathological conditions. The ability to track the flow of the ¹³C label through interconnected metabolic and signaling pathways is crucial for building comprehensive systems-level models of cellular processes. nih.gov

Advancements in High-Throughput Screening with Isotopically Labeled Substrates

High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of large numbers of compounds. bmglabtech.com The use of isotopically labeled substrates like this compound can enhance the sensitivity and reliability of HTS assays. nih.govacs.org

In the context of enzyme inhibitor screening, for instance, this compound could be used as a substrate for a target enzyme. The enzymatic reaction would produce a labeled product that can be easily and accurately quantified by mass spectrometry. This method offers high specificity and is less prone to interference from fluorescent or colored compounds that can plague traditional HTS readouts. Future developments may see the application of this labeled compound in the discovery of inhibitors for enzymes involved in amino acid or peptide metabolism.

Exploration of this compound in Supramolecular Chemistry and Materials Science

The unique chemical properties of the formylglycine group, such as its ability to form specific interactions, open up avenues for its use in supramolecular chemistry and materials science. The formyl group can participate in hydrogen bonding and other non-covalent interactions, which are fundamental to the construction of self-assembling molecular architectures.

The incorporation of the ¹³C label in this compound provides a powerful spectroscopic handle (via ¹³C NMR) to study the dynamics and structure of such supramolecular assemblies. Researchers can investigate the incorporation and behavior of the labeled molecule within larger structures, such as polymers or gels, providing insights into their formation and properties at a molecular level.

Innovations in Analytical Methodologies Enhanced by Isotopic Labeling

The availability of this compound is expected to drive innovations in analytical methodologies. The known mass shift introduced by the ¹³C labels serves as an internal standard for more accurate and precise quantification in mass spectrometry-based assays. This is particularly valuable in complex biological matrices where ion suppression effects can lead to inaccurate measurements.

Q & A

Q. How can researchers optimize the use of this compound in enzymatic microreactors for continuous-flow synthesis applications?

  • Immobilize esterases or lipases (e.g., Candida antarctica Lipase B) on silica or polymer supports to enhance reusability. Monitor reaction efficiency via inline IR spectroscopy for real-time ester conversion tracking. The 13C label allows quantification of unreacted substrate and products without interference from natural isotopes .

Q. What are the methodological challenges in quantifying low-abundance metabolites derived from this compound in complex biological matrices?

  • Challenges include ion suppression in MS and isotopic cross-talk. Solutions:
  • Use stable isotope dilution assays (SIDAs) with 13C-labeled internal standards.
  • Employ tandem MS/MS with multiple reaction monitoring (MRM) for specificity.
  • Validate recovery rates via spike-recovery experiments in matched matrices (e.g., plasma, tissue homogenates) .

Methodological Best Practices

  • Experimental Design : Include negative controls (unlabeled analog) to assess background signal in tracer studies .
  • Data Interpretation : Use statistical tools (ANOVA, PCA) to differentiate isotopic effects from experimental noise .
  • Safety Protocols : Adhere to handling guidelines for esters (e.g., avoid inhalation/ingestion; use fume hoods) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.